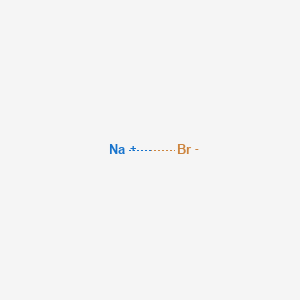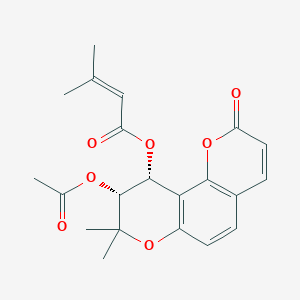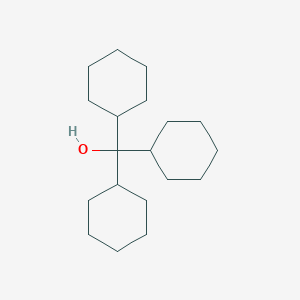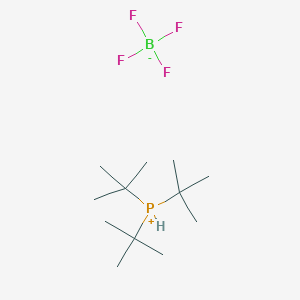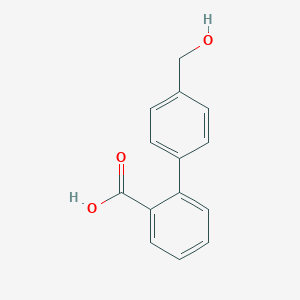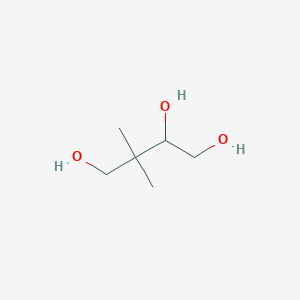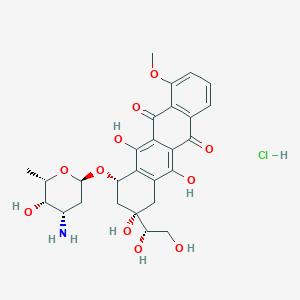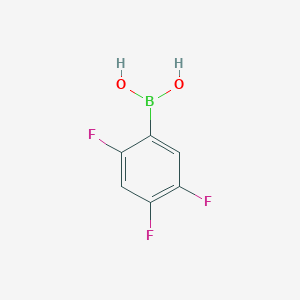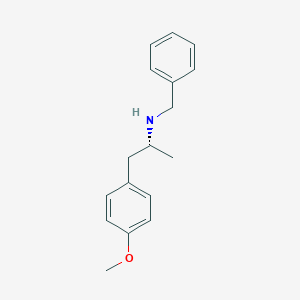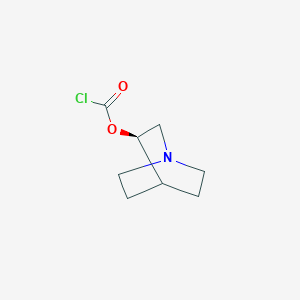
(R)-quinuclidin-3-yl chloroformate
Vue d'ensemble
Description
(R)-quinuclidin-3-yl chloroformate is a chiral compound that serves as a key building block in the synthesis of various pharmaceuticals, particularly those acting on muscarinic receptors. The compound is derived from (R)-3-quinuclidinol, which has been shown to be a valuable intermediate for the development of muscarine M1 and M3 agonists and antagonists, with applications in treating conditions such as Alzheimer's disease, Sjogren syndrome, and urinary incontinence .
Synthesis Analysis
The synthesis of (R)-3-quinuclidinol, a precursor to (R)-quinuclidin-3-yl chloroformate, can be achieved through the kinetic resolution of racemic mixtures of R and S-3-quinuclidinols . Additionally, enzymatic resolution has been employed to obtain enantiomers of 3-quinuclidinol with high optical purity, using stereoselective enzymatic hydrolysis . Furthermore, asymmetric synthesis methods have been developed to produce cholinolytic compounds with the quinuclidine structure, which are important for understanding the stereochemistry and structure-activity relationship of these compounds .
Molecular Structure Analysis
The molecular structure of quinuclidine derivatives has been studied through crystallography, revealing that the quinuclidine ring can form various hydrogen-bonded network structures, which can influence the compound's properties and reactivity . The crystal structure of the NADPH-dependent 3-quinuclidinone reductase, an enzyme that catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol, has also been analyzed, providing insights into the enzymatic synthesis of this key intermediate .
Chemical Reactions Analysis
Quinuclidines react with aryl chloroformates and chlorothionoformates in aqueous solution, and these reactions have been subjected to kinetic studies . The reactivity of quinuclidines towards these reagents follows specific trends and is influenced by the electronic properties of the substituents on the aryl group. The formation of a zwitterionic tetrahedral intermediate is a key step in these reactions, and the reactivity of chloroformates towards quinuclidines is governed by the Hard and Soft Acids and Bases (HSAB) principle .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-quinuclidin-3-yl chloroformate are closely related to those of its precursor, (R)-3-quinuclidinol. The latter has been shown to be a versatile chiral building block for pharmaceuticals, and its properties are crucial for the biological activity of the resulting compounds. For instance, the cholinergic properties of 3-quinuclidinol derivatives have been characterized in vivo, demonstrating the importance of the enantiomers' optical purity in their biological activity . Additionally, the transformation of quinuclidinone into (R)-3-quinuclidinol by a strain of Rhodotorula mucilaginosa has been optimized, highlighting the significance of biocatalysis in obtaining high yields and optical purity of this compound10.
Mécanisme D'action
Safety and Hazards
Chloroformates are classified as having acute toxicity, both orally and through inhalation . They can cause skin irritation, serious eye irritation, and are suspected of causing cancer . They are also suspected of damaging fertility or the unborn child . They can cause damage to organs through prolonged or repeated exposure if swallowed . They are harmful to aquatic life .
Orientations Futures
The future directions of research involving chloroformates could involve further exploration of their use in protein engineering and metabolomics studies . Their role in the synthesis of N-substituted ureas and isocyanates, and derivatives of isocyanates such as carbamates and polyurethanes, could also be explored further .
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZRZSJIVMRBU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-quinuclidin-3-yl carbonochloridate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




